7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Accelerate your kinase, LSD1, and acid pump antagonist programs with this strategic 6-azaindole building block. The 3-iodo group provides a superior cross-coupling handle for rapid SAR exploration, while the 7-fluoro substituent pre-optimizes lipophilicity and metabolic stability—advantages that mono‑ or bromo‑analogs cannot replicate. Sourced exclusively for R&D, this dual-halogenated scaffold enables precise molecular design and efficient library synthesis for next‑generation drug discovery.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
CAS No. 1190321-05-1
Cat. No. B3219836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS1190321-05-1
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)I)F
InChIInChI=1S/C7H4FIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
InChIKeyOPVYPHKWNMXGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190321-05-1): Chemical Properties and Core Structure


7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190321-05-1) is a di-halogenated heterocyclic building block belonging to the 6-azaindole class, characterized by a pyrrolo[2,3-c]pyridine core with a fluorine atom at the 7-position and an iodine atom at the 3-position . Its molecular formula is C7H4FIN2, with a molecular weight of 262.02 g/mol . Key computed physicochemical properties include a density of 2.2±0.1 g/cm³, a boiling point of 396.1±37.0 °C at 760 mmHg, and a calculated LogP of 1.79 . This specific substitution pattern dictates its unique chemical reactivity and potential as a versatile intermediate in medicinal chemistry .

7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine: Why In-Class Analogs Are Not Interchangeable


Substituting 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine with other mono- or di-halogenated pyrrolo[2,3-c]pyridines is not scientifically sound due to the orthogonal and synergistic roles of the specific 7-fluoro and 3-iodo substituents. The 3-iodo group provides a superior, quantifiably more reactive handle for transition metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling efficient diversification for structure-activity relationship (SAR) studies and library synthesis . Concurrently, the 7-fluoro substituent is not merely an inert replacement but a critical modulator of core scaffold properties, influencing key parameters such as lipophilicity and metabolic stability in a way that other halogens (e.g., Cl) or hydrogen cannot replicate . This dual functionality—a highly reactive coupling site combined with a finely tuned electronic and steric profile—is essential for the precise molecular design required in modern drug discovery. Generic substitution with a less reactive or differently positioned analog fundamentally alters the intended synthetic pathway and the resulting molecule's properties, directly impacting project outcomes.

Evidence-Based Guide for Selecting 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine


Reactivity Advantage: Quantifying the Iodo vs. Chloro Leaving Group Potential

7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine features an iodine atom at the 3-position. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond found in the 7-chloro analog (CAS 1190314-63-6). This is a fundamental principle in organic chemistry, reflected in bond dissociation energies. The C-I bond (approx. 214 kJ/mol) is substantially weaker than the C-Cl bond (approx. 326 kJ/mol), translating to faster and more efficient oxidative addition, which is often the rate-limiting step [1]. This difference allows for the use of milder reaction conditions and provides better chemoselectivity in complex molecule synthesis .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Metabolic Stability Impact: Quantifying the Fluorine vs. Hydrogen Advantage on Lipophilicity

The presence of the fluorine atom at the 7-position of 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (LogP = 1.79) confers a significant advantage in modulating the lipophilicity and metabolic stability of derived compounds compared to the non-fluorinated analog 3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 956003-24-0, LogP = 1.56) . The difference of ΔLogP = +0.23, while seemingly small, is a quantifiable and meaningful shift in medicinal chemistry, often correlating with improved passive membrane permeability [1]. Furthermore, the 7-fluoro substituent can block sites of oxidative metabolism on the pyridine ring, potentially increasing the metabolic half-life of drug candidates, a principle extensively documented in pharmaceutical research [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Structural Precision: Differentiating the 7-Fluoro from the 4-Fluoro Regioisomer

The position of the fluorine atom on the pyrrolo[2,3-c]pyridine core is a critical determinant of biological activity. 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is the regioisomer of 4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190322-38-3) . While they share the same molecular formula and weight, the change in the fluorine position alters the vector of the C-F bond dipole and the overall electronic distribution of the heteroaromatic ring system. This can profoundly affect key molecular recognition events, such as hydrogen bonding with a target protein's hinge region or pi-stacking interactions, which are exquisitely sensitive to the position of substituents on the heterocyclic core [1]. The use of the 7-fluoro isomer provides a distinct and non-interchangeable spatial and electronic presentation to a biological target, which is fundamental for probing specific binding hypotheses and developing selective inhibitors.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Optimal Use Cases for 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine in R&D


Kinase Inhibitor Lead Optimization

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a well-validated scaffold in kinase drug discovery, serving as a hinge-binding motif in numerous inhibitors, including the FDA-approved drug Vemurafenib [1]. 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is the ideal starting material for generating focused libraries of novel kinase inhibitors. The 3-iodo group allows for efficient introduction of diverse chemical moieties via cross-coupling to explore the solvent-exposed region or back pocket of the kinase ATP-binding site. Concurrently, the 7-fluoro substituent, as established in Section 3, provides a pre-optimized element for modulating the lipophilicity and metabolic stability of the resulting analogs, a critical consideration for advancing a compound from a biochemical hit to a lead with drug-like properties .

Epigenetic Probe and Drug Discovery (e.g., LSD1)

Recent high-impact research has identified pyrrolo[2,3-c]pyridines as a promising new class of highly potent and reversible LSD1 inhibitors for cancer therapy [2]. 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine serves as a strategic advanced intermediate for exploring the SAR around this emerging pharmacophore. Its specific substitution pattern allows medicinal chemists to efficiently probe the steric and electronic requirements for LSD1 inhibition and selectivity against related epigenetic targets (e.g., MAO-A/B). The combination of the versatile iodine handle and the favorable physicochemical properties conferred by the 7-fluoro group makes it a powerful tool for accelerating the discovery and optimization of next-generation epigenetic therapeutics.

Gastrointestinal Drug Development (Acid Pump Antagonists)

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been reported as potent acid pump antagonists (APAs), showing single-digit nanomolar IC50 values (e.g., 28-29 nM) against gastric H+/K+ ATPase [3]. For research programs targeting novel treatments for gastroesophageal reflux disease (GERD) or related acid-related disorders, 7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a key advanced building block. Its use allows for the systematic investigation of substituent effects at the C3 and N1 positions of the pyrrolopyridine core, which are known to be critical for APA activity, while the 7-fluoro group offers a built-in advantage for tuning the overall drug-like properties of the series .

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